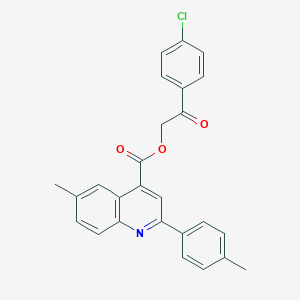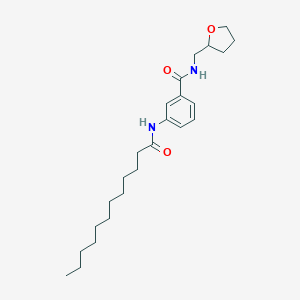
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is a complex organic compound with the molecular formula C23H16BrNO3 and a molecular weight of 434.28 g/mol This compound is notable for its unique structure, which includes a quinoline core, a bromophenyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)ethyl bromide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
. These services ensure high purity and consistent quality, which are crucial for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA-gyrase inhibitor, which could have antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit EGFR kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound upregulates p53 and caspase 9, which are crucial for inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
- 2-Phenylquinoline derivatives
Uniqueness
What sets 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate apart is its combination of a bromophenyl group and a methoxyphenyl group attached to a quinoline core. This unique structure imparts specific electronic and steric properties, making it a valuable compound for targeted research applications .
Eigenschaften
Molekularformel |
C25H18BrNO4 |
|---|---|
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H18BrNO4/c1-30-19-12-8-16(9-13-19)23-14-21(20-4-2-3-5-22(20)27-23)25(29)31-15-24(28)17-6-10-18(26)11-7-17/h2-14H,15H2,1H3 |
InChI-Schlüssel |
YGIZCZMREPFOSO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B340732.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methylphenyl)benzamide](/img/structure/B340734.png)

![4,5-Dichloro-2-{[3-(2-toluidinocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B340737.png)


![4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name)](/img/structure/B340745.png)
![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B340747.png)
![3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B340748.png)
![4-[(phenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B340749.png)

![4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B340752.png)
